molecular formula C19H21FN2O3S B2711973 (1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane CAS No. 2109442-00-2

(1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane

Cat. No. B2711973
CAS RN: 2109442-00-2
M. Wt: 376.45
InChI Key: QLSLOWICEWHHDF-UHFFFAOYSA-N
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Description

(1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C19H21FN2O3S and its molecular weight is 376.45. The purity is usually 95%.
BenchChem offers high-quality (1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analyses and Conformational Studies

The study of similar azabicyclo[3.2.1]octane derivatives, such as the compound reported by Yang et al., focuses on the conformational analysis of the fused piperidine and pyrrolidine rings, which exhibit chair and envelope conformations, respectively. This structural insight is crucial for understanding the interaction of such compounds with biological targets or their behavior in various chemical environments (Li-min Yang et al., 2008).

Synthesis and Chemical Reactions

Research on the synthesis and functionalization of azabicyclo compounds, such as the work by Ōae et al., provides methodologies for the oxidation of sulfides to sulfoxides, illustrating the chemical versatility of these structures for further modifications (S. Ōae et al., 1966). Similarly, the synthesis of enantiomerically pure bicyclic pyrrolidine derivatives by Martens and Lübben shows their utility in asymmetric syntheses, demonstrating their role in producing chiral compounds (J. Martens & S. Lübben, 1991).

Electrophilic Fluorination

The development of electrophilic fluorination techniques using azabicyclo salts, as reported by Lal, highlights the potential of azabicyclo[3.2.1]octane derivatives in introducing fluorine atoms into organic molecules, a critical step in the synthesis of many pharmaceutical and agrochemical compounds (G. Lal, 1993).

Pharmacological Applications

While directly related research on the specific chemical entity "(1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane" was not identified, the exploration of structurally related compounds in pharmacology, such as the synthesis and evaluation of azatropane derivatives for their affinity at dopamine and serotonin receptors by Singh et al., suggests potential applications in drug discovery and development (R. Singh et al., 2007).

properties

IUPAC Name

8-(4-fluoro-3-methylphenyl)sulfonyl-3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-13-9-18(6-7-19(13)20)26(23,24)22-14-4-5-15(22)11-17(10-14)25-16-3-2-8-21-12-16/h2-3,6-9,12,14-15,17H,4-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSLOWICEWHHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2C3CCC2CC(C3)OC4=CN=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane

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